molecular formula C8H11BrN2 B597859 4-Bromo-N-propylpyridin-2-amine CAS No. 1280786-74-4

4-Bromo-N-propylpyridin-2-amine

Cat. No.: B597859
CAS No.: 1280786-74-4
M. Wt: 215.094
InChI Key: VNJNFEXFJXRNDU-UHFFFAOYSA-N
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Description

4-Bromo-N-propylpyridin-2-amine (CAS: 1280786-74-4) is a brominated pyridine derivative featuring a propylamine substituent at the 2-position and a bromine atom at the 4-position of the pyridine ring. It is commercially available with a high purity of 98% (PY-1648, MFCD18434476) . This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, particularly in reactions leveraging its bromine atom for cross-coupling or nucleophilic substitution. Its structural features—a primary amine and electron-withdrawing bromine—make it a valuable intermediate for designing bioactive molecules.

Properties

IUPAC Name

4-bromo-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-4-10-8-6-7(9)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJNFEXFJXRNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682479
Record name 4-Bromo-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-74-4
Record name 4-Bromo-N-propyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-propylpyridin-2-amine typically involves the bromination of N-propylpyridin-2-amine. One common method is the electrophilic aromatic substitution reaction, where N-propylpyridin-2-amine is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the fourth position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-propylpyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridin-2-amines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives of pyridin-2-amine.

    Reduction Reactions: Formation of reduced amine derivatives.

Scientific Research Applications

4-Bromo-N-propylpyridin-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-N-propylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propylamine group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of 4-Bromo-N-propylpyridin-2-amine, highlighting differences in bromine positioning, substituents, and purity:

Compound Name CAS Number Bromine Position Substituent Purity Source
This compound 1280786-74-4 4 N-propylamine (2-position) 98% PY-1648
6-Bromo-2-propylaminopyridine HCl 1150271-22-9 6 2-propylamine (HCl salt) 97% HC-6367
4-Bromo-2-propylpyridine 98420-99-6 4 2-propyl (alkyl chain) 95% QV-4574
5-Bromo-2-propylaminopyridine 100379-02-0 5 2-propylamine N/A PY-1534
6-Bromo-n-propylpyridine-3-carboxamide 1515673-74-1 6 3-carboxamide, n-propyl 95% QD-1318

Key Observations :

  • Bromine Position : The 4-bromo substitution in the target compound contrasts with analogs like 5- or 6-bromo derivatives. Bromine positioning influences electronic effects on the aromatic ring, altering reactivity in cross-coupling (e.g., Suzuki-Miyaura) or substitution reactions .
  • Substituent Effects: Amine vs. Alkyl: The N-propylamine group in PY-1648 enhances hydrogen-bonding capability compared to the non-polar propyl chain in QV-4574. This difference impacts solubility and interactions in biological systems or catalytic processes. Salt Forms: HC-6367, as a hydrochloride salt, offers improved aqueous solubility compared to free-base amines . Carboxamide Group: QD-1318’s carboxamide substituent introduces hydrogen-bonding and dipole interactions, expanding utility in medicinal chemistry .

Purity and Commercial Availability

The target compound (PY-1648) is notable for its 98% purity, exceeding analogs like QV-4574 (95%) and HC-6367 (97%) . High-purity grades are critical for pharmaceutical applications, minimizing side reactions.

Biological Activity

4-Bromo-N-propylpyridin-2-amine (CAS No. 1280786-74-4) is a substituted pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the fourth position of the pyridine ring and a propylamine side chain, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The synthesis of this compound typically involves the bromination of N-propylpyridin-2-amine through electrophilic aromatic substitution. Common reagents include bromine (Br2) or N-bromosuccinimide (NBS), often in the presence of catalysts such as iron or aluminum chloride in an inert solvent like dichloromethane. The resulting compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which are crucial for its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the propylamine group enhance its binding affinity and specificity. Studies suggest that this compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit various enzymes involved in critical biological processes. For instance, it may exhibit inhibitory effects on nitric oxide synthase (nNOS), which is a therapeutic target for neurological disorders. Selective inhibitors of nNOS have shown promise in treating conditions like neurodegeneration and stroke .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial properties against several pathogens. Studies have demonstrated that related pyridine derivatives can effectively inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Studies

  • Neuronal Nitric Oxide Synthase Inhibition :
    A recent study highlighted a series of pyridine derivatives with short amino side chains demonstrating significant inhibitory activity against nNOS. While this compound was not the primary focus, it exemplifies the class's potential in therapeutic applications .
  • Bioconversion Studies :
    Research involving whole-cell biotransformation showed that pyridine derivatives can be converted into hydroxylated products using microbial systems like Burkholderia sp. MAK1. While specific data on this compound was not detailed, such studies underline the compound's versatility in chemical transformations relevant for drug development .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-Bromo-N-methylpyridin-2-amineMethyl group instead of propylModerate nNOS inhibition
4-Chloro-N-propylpyridin-2-amineChlorine atom instead of bromineAntimicrobial activity
4-Bromo-N-ethylpyridin-2-amineEthyl group instead of propylPotential enzyme inhibition

This table illustrates how variations in substituents can influence biological activity and reactivity.

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